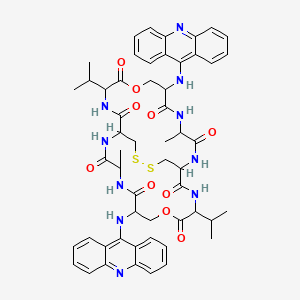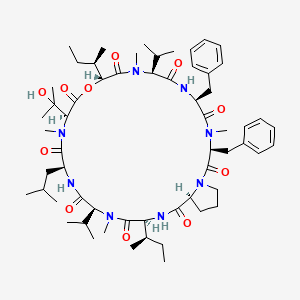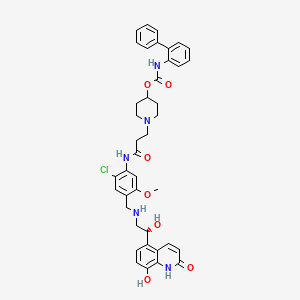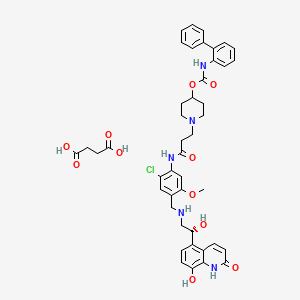
BAY-61-3606 游离碱
描述
BAY-61-3606 free base, also known as Syk inhibitor IV, is a potent and selective inhibitor of Syk kinase . It has a Ki value of 7.5 nM and inhibits not only degranulation but also lipid mediator and cytokine synthesis in mast cells .
Molecular Structure Analysis
The molecular formula of BAY-61-3606 free base is C20H18N6O3 . Its exact mass is 390.14 and its molecular weight is 390.400 . The structure of BAY-61-3606 free base includes an imidazopyrimidine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of BAY-61-3606 free base include a molecular formula of C20H18N6O3, an exact mass of 390.14, and a molecular weight of 390.400 .科学研究应用
- Study : Researchers have demonstrated that BAY 61-3606 acts as a TRAIL sensitizer in breast cancer cells . TRAIL (TNF-Related Apoptosis-Inducing Ligand) selectively kills cancer cells by engaging its pro-apoptotic receptors. BAY 61-3606 enhances TRAIL-induced apoptosis by downregulating Mcl-1, a protein that inhibits cell death. Mechanistically, BAY 61-3606 triggers ubiquitin-dependent degradation of Mcl-1 and reduces its expression at the transcription level. This sensitizes breast cancer cells to TRAIL-mediated apoptosis.
- Application : BAY 61-3606 hydrochloride hydrate has been used in a focal cerebral ischemia model . It may play a role in assessing the effect of Syk (Spleen tyrosine kinase) in stroke-induced injury.
- Anti-Allergic and Anti-Asthmatic Activities : In animal models, BAY 61-3606 exhibits potent anti-allergic and anti-asthmatic effects .
- RBL-2H3 Cells : In rat basophilic leukemia cells (RBL-2H3), BAY 61-3606 inhibits FcεRI-mediated hexosaminidase release .
- Cell Cycle Arrest and Apoptosis : BAY 61-3606 induces cell cycle arrest and apoptosis in MM cells. At low concentrations (10 nM), it inhibits cell growth and increases G0/G1 cell cycle arrest .
Breast Cancer Treatment
Stroke Research
Inflammation and Allergy Modulation
Multiple Myeloma (MM) Research
作用机制
Target of Action
BAY 61-3606, also known as BAY-61-3606 free base or 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide, is a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen tyrosine kinase (Syk) activity . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, maturation of B-cell lymphocytes, and cellular proliferation .
Mode of Action
BAY 61-3606 interacts with its target, Syk, by competitively inhibiting ATP, thereby reducing Syk-mediated cellular functions . It has been shown to downregulate myeloid cell leukemia sequence-1 (Mcl-1) expression in two ways: by triggering ubiquitin-dependent degradation of Mcl-1 through Mcl-1 phosphorylation regulation, and by downregulating Mcl-1 expression at the transcription level .
Biochemical Pathways
The compound’s interaction with Syk leads to a decrease in Syk phosphorylation . This, in turn, reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . The downregulation of Mcl-1, a member of the Bcl-2 family of proteins, sensitizes cells to TRAIL-induced apoptosis . This process involves the activation of Bak, caspases, and DNA fragmentation .
Pharmacokinetics
BAY 61-3606 exhibits good oral bioavailability and in vivo efficacy in rat models . .
Result of Action
The compound’s action results in significant inhibition of cell growth, as demonstrated in multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM . This inhibition of proliferation is accompanied by increased cell cycle arrest at G0/G1 . More importantly, BAY 61-3606 dose-dependently induces apoptosis in MM cells, suggesting its potent anti-MM properties .
Action Environment
The environment in which BAY 61-3606 acts can influence its action, efficacy, and stability It’s worth noting that the effectiveness of BAY 61-3606 can vary depending on the cellular context, such as the presence or absence of certain proteins. For instance, some cell lines (H929, U266, and RPMI-8226) that are sensitive to BAY 61-3606 treatment have no detectable SYK expression .
安全和危害
未来方向
属性
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOJVOKBAAAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017352 | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY-61-3606 free base | |
CAS RN |
732983-37-8 | |
| Record name | BAY-61-3606 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-61-3606 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



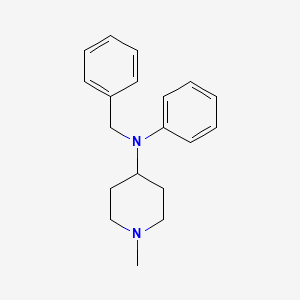
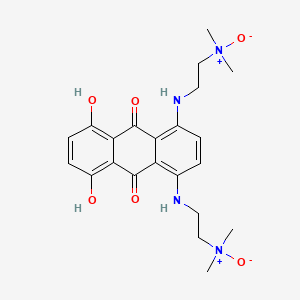
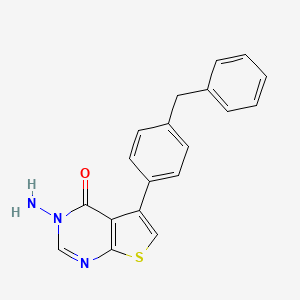
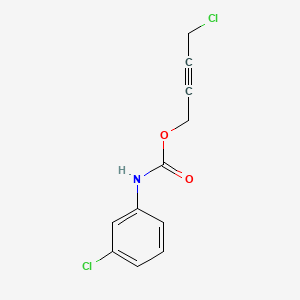
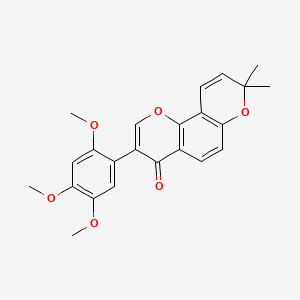


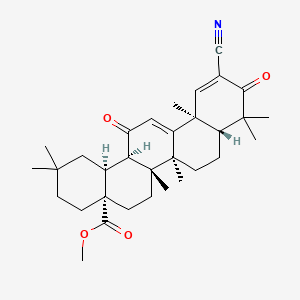

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
